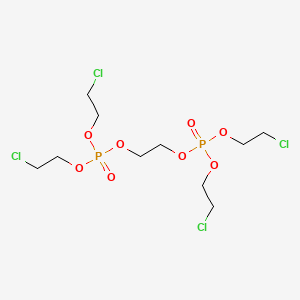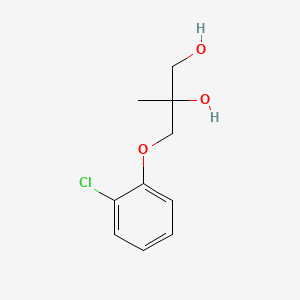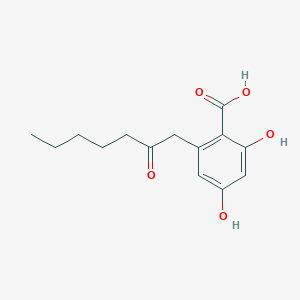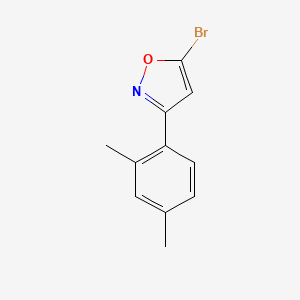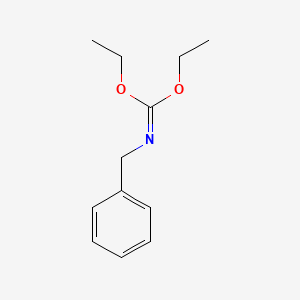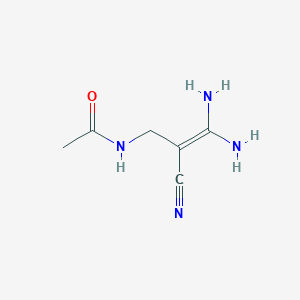
N-(3,3-diamino-2-cyanoprop-2-enyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,3-diamino-2-cyanoprop-2-enyl)acetamide is a chemical compound with the molecular formula C6H10N4O. It is known for its unique structure, which includes both amino and cyano functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-diamino-2-cyanoprop-2-enyl)acetamide typically involves the reaction of cyanoacetamide with suitable amines under controlled conditions. One common method includes the treatment of cyanoacetamide with substituted amines in the presence of a base, such as sodium hydroxide, to yield the desired product . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,3-diamino-2-cyanoprop-2-enyl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyano group to an amine group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound include various substituted amides, nitriles, and amines. These products are valuable intermediates in the synthesis of more complex organic molecules .
Applications De Recherche Scientifique
N-(3,3-diamino-2-cyanoprop-2-enyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators, making them valuable tools in biochemical studies.
Medicine: Research has indicated that certain derivatives of this compound possess antimicrobial and anticancer properties, highlighting their potential as therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of N-(3,3-diamino-2-cyanoprop-2-enyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3,3-diamino-2-cyanoprop-2-enylidene)indolin-3-ones: These compounds share a similar structural motif and exhibit comparable reactivity and applications.
N-(3,3-diamino-2-cyanoprop-2-enyl)acetamide derivatives:
Uniqueness
This compound stands out due to its versatile reactivity and the presence of both amino and cyano functional groups. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in synthetic and medicinal chemistry .
Propriétés
Formule moléculaire |
C6H10N4O |
|---|---|
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
N-(3,3-diamino-2-cyanoprop-2-enyl)acetamide |
InChI |
InChI=1S/C6H10N4O/c1-4(11)10-3-5(2-7)6(8)9/h3,8-9H2,1H3,(H,10,11) |
Clé InChI |
VGNRLPOBBLUYJO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCC(=C(N)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


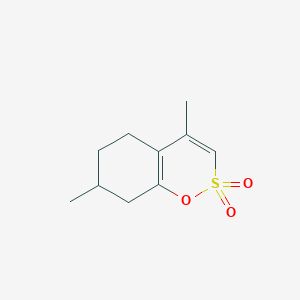
![Acetamide,N-cyclopropyl-N-[(1,2-dihydro-6-methyl-2-oxo-3-quinolinyl)methyl]-](/img/structure/B13800812.png)
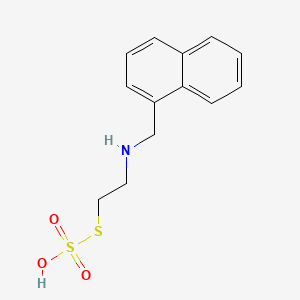
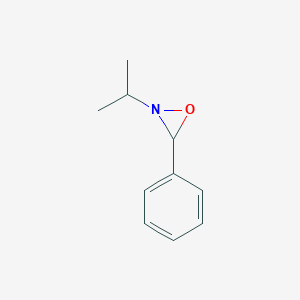
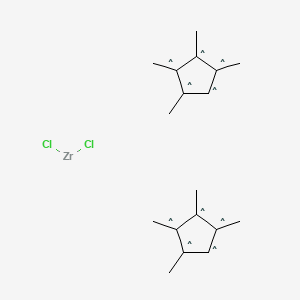
![[4-(Hydrazinylmethyl)phenyl]methanol](/img/structure/B13800827.png)

